molecular formula C11H15NO4 B13609283 4-(2-Methoxy-5-nitrophenyl)butan-2-ol

4-(2-Methoxy-5-nitrophenyl)butan-2-ol

Cat. No.: B13609283
M. Wt: 225.24 g/mol
InChI Key: XOSMHURMLLSKFM-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4. It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, along with a butanol chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to room temperature

    Catalysts: Magnesium turnings for Grignard reagent preparation

    Reduction: Sodium borohydride or lithium aluminum hydride for the reduction step

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as halides or amines in the presence of a base

Major Products Formed

    Oxidation: 4-(2-Methoxy-5-nitrophenyl)butan-2-one

    Reduction: 4-(2-Methoxy-5-aminophenyl)butan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Methoxy-5-nitrophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s solubility and bioavailability. The overall effect depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-5-nitrophenyl)butan-2-one
  • 4-(5-Methoxy-2-nitrophenyl)butan-2-ol

Uniqueness

4-(2-Methoxy-5-nitrophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

4-(2-methoxy-5-nitrophenyl)butan-2-ol

InChI

InChI=1S/C11H15NO4/c1-8(13)3-4-9-7-10(12(14)15)5-6-11(9)16-2/h5-8,13H,3-4H2,1-2H3

InChI Key

XOSMHURMLLSKFM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)O

Origin of Product

United States

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